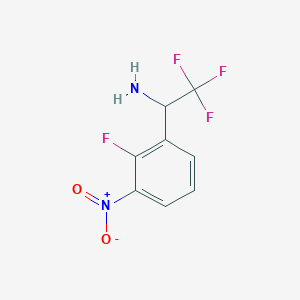

2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine

Description

2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine is a fluorinated aromatic amine characterized by a trifluoroethylamine backbone and a nitro-substituted phenyl ring. The compound’s structure combines electron-withdrawing groups (three fluorine atoms and a nitro group) with a fluorine atom at the ortho position, which influences its electronic properties, solubility, and reactivity.

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(2-fluoro-3-nitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2O2/c9-6-4(7(13)8(10,11)12)2-1-3-5(6)14(15)16/h1-3,7H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPLHJLOAZCLFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a fluorinated aromatic precursor followed by amination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness .

Analyse Des Réactions Chimiques

2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group into a nitro or nitroso group under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro or fluoro groups are replaced by other substituents.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

The compound serves as a vital building block in the synthesis of more complex organic molecules. Its unique chemical structure allows for various modifications that can lead to novel compounds with desired properties.

Biology

Research has focused on the biological activity of this compound, particularly its interactions with biomolecules. Studies suggest potential roles in modulating enzyme activity or receptor interactions, which could have implications in drug design and development .

Medicine

Investigations into its pharmaceutical applications are ongoing. The compound may act as an intermediate in the synthesis of therapeutic agents or possess intrinsic biological activity that warrants further exploration .

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties that enhance material performance .

A study investigated the effects of fluorinated compounds on enzyme inhibition. The results indicated that this compound exhibited moderate inhibitory effects on certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatment .

Case Study 2: Material Science

Research on polymer composites incorporating this compound demonstrated enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of fluorinated groups improved resistance to environmental degradation .

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl and nitrophenyl groups can interact with enzymes, receptors, or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Target Compound

- Nucleophilic aromatic substitution of pre-nitrated fluorobenzenes with trifluoroethylamine precursors.

- Reductive amination of 2-fluoro-3-nitroacetophenone derivatives, leveraging protocols similar to those in (defluoroalkylation with hydrazones) .

Comparative Insights

- Chiral Derivatives : and highlight enantioselective syntheses, such as quaternization of amines with methyl triflate to form stable salts .

- Functionalization : Compounds like 1-(3-chloro-5-nitrophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine () demonstrate the use of halogenated intermediates for cross-coupling reactions.

Solubility and Stability

- The nitro group in the target compound likely reduces aqueous solubility but enhances reactivity toward reduction (e.g., nitro to amine conversion).

- Trifluoroethylamines generally exhibit moderate lipophilicity (logP ~2–3), making them suitable for blood-brain barrier penetration in drug candidates .

Toxicity and Handling

- Limited toxicological data are available for most analogs. For example, 1-(2-Amino-6-nitrophenyl)ethanone () lacks thorough safety profiles, emphasizing the need for caution when handling nitroaromatics .

Activité Biologique

Overview

2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine is a fluorinated aromatic amine with the molecular formula C8H6F4N2O2 and a molecular weight of 238.14 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry and biochemistry.

The compound features a trifluoromethyl group and a nitrophenyl moiety, which are known to influence its biological interactions. The presence of these functional groups can enhance lipophilicity and alter the compound's reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl and nitrophenyl groups may interact with active sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.

Biological Activity Studies

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. For instance, similar fluorinated compounds have been shown to inhibit the growth of Mycobacterium tuberculosis (Mtb), indicating potential for further investigation in tuberculosis treatment .

- Enzyme Inhibition : The compound's structure suggests it could act as an inhibitor for certain enzymes involved in metabolic pathways. Inhibitors targeting the DprE1 enzyme in Mycobacterium species have been explored, with structural modifications leading to increased potency .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of compounds related to this compound:

- Inhibition of DprE1 : A study focused on the design and synthesis of novel derivatives targeting DprE1 found that modifications similar to those seen in this compound could enhance inhibitory activity against Mtb. Compounds with nitro groups showed significant reductions in minimum inhibitory concentration (MIC) values .

- Structure-Activity Relationship (SAR) : Research into SAR has demonstrated that specific substitutions on the aromatic ring can significantly affect biological activity. For example, compounds featuring amide functionalities exhibited enhanced potency against Mtb compared to those without .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,2-trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine, and how can reaction purity be optimized?

- Methodology : The compound can be synthesized via catalytic hydrogenation of a nitro precursor using palladium on carbon (Pd/C) under hydrogen gas. Key steps include:

- Dissolving the nitro precursor in a solvent mixture (e.g., CH₂Cl₂/CH₃OH 7:3 v/v).

- Stirring under H₂ atmosphere for 14–24 hours.

- Filtering through celite to remove the catalyst .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Safety Protocols :

- Wear PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Store in a dry, airtight container at 2–8°C to prevent degradation .

Q. What analytical techniques are suitable for characterizing this compound’s structure and purity?

- Techniques :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Ensure high-resolution data collection to address potential twinning .

- NMR Spectroscopy : Employ , , and NMR to confirm substituent positions and fluorine environments .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Approach :

- Use density functional theory (DFT) to calculate electrostatic potential maps, identifying electron-deficient sites (e.g., the nitro group and fluorinated carbon).

- Compare activation energies for substitution at the 2-fluoro vs. 3-nitro positions .

Q. What strategies resolve contradictions in crystallographic data caused by fluorine’s anomalous scattering effects?

- Solutions :

- Collect data at multiple wavelengths (e.g., synchrotron radiation) to mitigate fluorine’s absorption edges.

- Apply SHELXD for phase refinement and SHELXE for density modification to improve model accuracy .

Q. How does the compound’s fluorinated aryl group influence its bioactivity in enzyme inhibition assays?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.